molecular formula C17H15ClN4O B278876 N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278876
M. Wt: 326.8 g/mol
InChI Key: FQJQKYCMMUWFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CCT018159, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of triazole carboxamides and has been shown to exhibit a wide range of biological effects.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. Specifically, N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can induce a variety of biochemical and physiological effects in cells. These effects include inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potent and specific activity against certain molecular targets. However, one limitation is that the compound may have off-target effects that could interfere with experimental results.

Future Directions

There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of more potent and selective analogs of the compound for use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with triethylorthoformate and acetic anhydride to form the triazole carboxamide product.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the compound's potential as an anti-cancer agent. Studies have shown that N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells by targeting specific molecular pathways.

properties

Product Name

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-11-6-8-13(9-7-11)22-10-19-16(21-22)17(23)20-15-5-3-4-14(18)12(15)2/h3-10H,1-2H3,(H,20,23)

InChI Key

FQJQKYCMMUWFHT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.